molecular formula C15H14Cl2O4S B7440447 (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate

(2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate

Cat. No. B7440447
M. Wt: 361.2 g/mol
InChI Key: CCKLGDURHSFPAS-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate, also known as diclofenac sulfone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a derivative of diclofenac, which is one of the most commonly used NSAIDs. Diclofenac sulfone has been found to be more effective than diclofenac in some cases, and it has also been shown to have fewer side effects.

Mechanism of Action

Diclofenac sulfone works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac sulfone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.

Advantages and Limitations for Lab Experiments

Diclofenac sulfone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a wealth of information available on its properties and effects. However, there are some limitations to its use. It has been found to have some toxic effects on certain cell types, so caution must be taken when using it in cell-based assays. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-proliferative effects on certain cancer cell lines, and it may have potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new formulations of (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone that may improve its solubility and stability, and make it more suitable for use in various experimental settings.
In conclusion, (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone is a promising compound that has been extensively studied for its anti-inflammatory and analgesic properties. It has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone, including its potential use in cancer therapy and neurodegenerative diseases.

Synthesis Methods

Diclofenac sulfone can be synthesized by reacting 2,5-dichlorophenylacetic acid with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

Diclofenac sulfone has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been used in the treatment of acute pain, postoperative pain, and menstrual pain.

properties

IUPAC Name

(2,5-dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-3-10-4-7-13(20-2)15(8-10)22(18,19)21-14-9-11(16)5-6-12(14)17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKLGDURHSFPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate

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